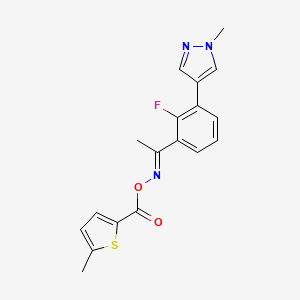
Ppo-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyphenol oxidase inhibitor, which means it can inhibit the activity of polyphenol oxidase enzymes. These enzymes are involved in the browning of fruits and vegetables, as well as various other biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-5 typically involves the oxidative polymerization of phenolic compounds. One common method is the oxidative coupling of 2,6-disubstituted phenols using a copper/amine catalyst and oxygen gas as the oxidant . The reaction is carried out in a solvent such as nitrobenzene/pyridine at room temperature, resulting in the formation of this compound with high molecular weight and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using suspension polymerization techniques. This method involves the polymerization of phenolic compounds in a suspension medium, allowing for the production of large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ppo-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness as a polyphenol oxidase inhibitor.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can enhance its inhibitory activity or modify its solubility and stability.
Applications De Recherche Scientifique
Ppo-IN-5 has a wide range of scientific research applications, including:
Mécanisme D'action
Ppo-IN-5 exerts its effects by binding to the active site of polyphenol oxidase enzymes, thereby inhibiting their activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the formation of brown pigments and other oxidative products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosinase Inhibitors: Compounds such as kojic acid and arbutin are also known to inhibit polyphenol oxidase activity, but they differ in their chemical structure and mode of action.
Laccase Inhibitors: Laccase inhibitors like sodium azide and cysteine inhibit a different class of polyphenol oxidases and have distinct applications.
Uniqueness of Ppo-IN-5
This compound is unique due to its high specificity for polyphenol oxidase enzymes and its ability to inhibit these enzymes under a wide range of conditions. This specificity makes it a valuable tool for research and industrial applications, where precise inhibition of polyphenol oxidase activity is required .
Propriétés
Formule moléculaire |
C18H16FN3O2S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[(E)-1-[2-fluoro-3-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-7-8-16(25-11)18(23)24-21-12(2)14-5-4-6-15(17(14)19)13-9-20-22(3)10-13/h4-10H,1-3H3/b21-12+ |
Clé InChI |
TXGGOEDEEVUZIX-CIAFOILYSA-N |
SMILES isomérique |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=CC(=C2F)C3=CN(N=C3)C |
SMILES canonique |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=CC(=C2F)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















